molecular formula C12H12O4 B014643 6,7-Dimethoxy-4-methylcoumarin CAS No. 4281-40-7

6,7-Dimethoxy-4-methylcoumarin

Cat. No.: B014643
CAS No.: 4281-40-7
M. Wt: 220.22 g/mol
InChI Key: GBYDSYPGGDKWGZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-methylcoumarin is an organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of methoxy groups at the 6th and 7th positions and a methyl group at the 4th position on the coumarin backbone. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-methylcoumarin typically involves the reaction of p-tolualdehyde with acetic anhydride in the presence of a catalyst to form an intermediate compound. This intermediate is then cyclized using a base catalyst to yield the final product . The reaction conditions often include moderate temperatures and the use of solvents like acetone or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-methylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethoxy-4-methylcoumarin has a wide range of applications in scientific research:

Comparison with Similar Compounds

6,7-Dimethoxy-4-methylcoumarin can be compared with other similar coumarin derivatives:

    6,7-Dihydroxy-4-methylcoumarin: Similar structure but with hydroxyl groups instead of methoxy groups, leading to different chemical reactivity and biological activity.

    7-Hydroxy-4-methylcoumarin: Lacks the methoxy group at the 6th position, which affects its fluorescence properties and biological interactions.

    4-Methylcoumarin: Lacks both methoxy groups, resulting in different physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .

Properties

IUPAC Name

6,7-dimethoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYDSYPGGDKWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195494
Record name 6,7-Dimethoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4281-40-7
Record name 6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4281-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004281407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIMETHOXY-4-METHYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M95TSC752B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for 6,7-Dimethoxy-4-methylcoumarin's anti-inflammatory effects?

A1: Studies indicate that this compound (DMC) primarily exerts its anti-inflammatory effects by inhibiting two key signaling pathways involved in inflammation: NF-κB and MAPK. []

    Q2: How effective is this compound in combating specific inflammatory responses?

    A2: Research has primarily focused on DMC's impact on lipopolysaccharide (LPS)-induced inflammation, a model for mimicking bacterial infection responses. In these studies, DMC effectively:

      Q3: Are there any structural analogs of this compound with known biological activities?

      A3: Yes, several structural analogs of DMC, primarily other coumarin derivatives, have been investigated for their biological activities. For instance, research has explored the antifungal and antibacterial properties of various coumarins, including:

      • Esculetin (6,7-dihydroxycoumarin): This compound, structurally similar to DMC, exhibited notable activity against both Gram-positive and Gram-negative bacteria. []
      • Scoparone (6,7-dimethoxycoumarin): This analog demonstrated significant antifungal activity, particularly against Trichophyton mentagrophytes and Rhizoctonia solani. []

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